molecular formula C14H8F4O4 B6384606 5-(4-Carboxy-3-fluorophenyl)-3-trifluoromethoxyphenol, 95% CAS No. 1261984-55-7

5-(4-Carboxy-3-fluorophenyl)-3-trifluoromethoxyphenol, 95%

Cat. No. B6384606
CAS RN: 1261984-55-7
M. Wt: 316.20 g/mol
InChI Key: KJKZNYZHLMAWOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Carboxy-3-fluorophenyl)-3-trifluoromethoxyphenol, also known as 5-C3FPT, is a compound that is commonly used in scientific research as a reagent and a catalyst. It has a wide range of applications, from medicinal chemistry to analytical chemistry, and is of particular interest due to its unique properties and reactivity.

Scientific Research Applications

5-(4-Carboxy-3-fluorophenyl)-3-trifluoromethoxyphenol, 95% has a wide range of applications in scientific research. It is commonly used as a reagent and a catalyst in organic synthesis, particularly in the synthesis of heterocyclic compounds and in the synthesis of pharmaceuticals. It is also used in analytical chemistry, as a chromatographic stationary phase, and in the synthesis of fluorescent probes. Additionally, 5-(4-Carboxy-3-fluorophenyl)-3-trifluoromethoxyphenol, 95% has been used in the synthesis of polymers and in the synthesis of materials for nanotechnology applications.

Mechanism of Action

The mechanism of action of 5-(4-Carboxy-3-fluorophenyl)-3-trifluoromethoxyphenol, 95% is not well understood. However, it is believed that the compound acts as a catalyst in the reaction of organic compounds, and that it facilitates the formation of new bonds between the reacting molecules. Additionally, it is thought that 5-(4-Carboxy-3-fluorophenyl)-3-trifluoromethoxyphenol, 95% may act as an electron-donating agent, which can increase the reactivity of the molecules involved in the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Carboxy-3-fluorophenyl)-3-trifluoromethoxyphenol, 95% have not been extensively studied. However, it is known that the compound can act as a pro-oxidant, meaning that it can increase the production of reactive oxygen species (ROS) in the body. This can cause oxidative stress and damage to cells and tissues, which can lead to a variety of health issues. Additionally, 5-(4-Carboxy-3-fluorophenyl)-3-trifluoromethoxyphenol, 95% has been shown to have an inhibitory effect on the activity of certain enzymes, which can also lead to adverse effects.

Advantages and Limitations for Lab Experiments

5-(4-Carboxy-3-fluorophenyl)-3-trifluoromethoxyphenol, 95% has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable and non-toxic. Additionally, it is easily soluble in a variety of solvents, which makes it ideal for use in a wide range of reactions. However, 5-(4-Carboxy-3-fluorophenyl)-3-trifluoromethoxyphenol, 95% is also sensitive to light and air, which can limit its use in certain experiments. Additionally, the compound can be expensive and difficult to obtain in large quantities.

Future Directions

Given the wide range of applications of 5-(4-Carboxy-3-fluorophenyl)-3-trifluoromethoxyphenol, 95%, there are numerous potential future directions for research. These include further studies into the compound’s mechanism of action, its biochemical and physiological effects, and its potential applications in medicinal chemistry and nanotechnology. Additionally, further research into the synthesis of 5-(4-Carboxy-3-fluorophenyl)-3-trifluoromethoxyphenol, 95% and the development of novel methods for its synthesis could lead to increased availability and lower costs. Finally, further research into the use of 5-(4-Carboxy-3-fluorophenyl)-3-trifluoromethoxyphenol, 95% as a catalyst in organic synthesis could lead to the development of more efficient and cost-effective synthetic methods.

Synthesis Methods

5-(4-Carboxy-3-fluorophenyl)-3-trifluoromethoxyphenol, 95% can be synthesized using a two-step process. The first step involves the reaction of 4-carboxy-3-fluorophenol with trifluoromethyl chloride in the presence of anhydrous potassium carbonate as a base. This reaction forms an intermediate compound, 4-carboxy-3-fluorophenyl-3-trifluoromethylphenol. The intermediate compound is then reacted with sodium methoxide in methanol to form the final product, 5-(4-Carboxy-3-fluorophenyl)-3-trifluoromethoxyphenol, 95%.

properties

IUPAC Name

2-fluoro-4-[3-hydroxy-5-(trifluoromethoxy)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F4O4/c15-12-5-7(1-2-11(12)13(20)21)8-3-9(19)6-10(4-8)22-14(16,17)18/h1-6,19H,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJKZNYZHLMAWOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)OC(F)(F)F)O)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90686675
Record name 3-Fluoro-3'-hydroxy-5'-(trifluoromethoxy)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90686675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Carboxy-3-fluorophenyl)-3-trifluoromethoxyphenol

CAS RN

1261984-55-7
Record name 3-Fluoro-3'-hydroxy-5'-(trifluoromethoxy)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90686675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.